Epibrassinolide

描述

表油菜素内酯是一种天然存在的植物激素,属于油菜素类。它以在促进植物生长和发育以及增强胁迫耐受性方面的重大作用而闻名。 该化合物是从植物组织中提取的,并且是可生物降解的,这使其成为农业应用中一种环保的选择 .

准备方法

合成路线和反应条件: 表油菜素内酯可以从麦角甾醇开始合成。合成包括几个步骤,包括甲基磺酰化、水解、氧化、还原、重排、二羟基化和内酯化。 已经开发了一种使用四氧化锇和间氯苯甲酸过氧化物的新型氧化体系,与传统方法相比,该体系提高了效率并减少了污染 .

工业生产方法: 表油菜素内酯的工业生产涉及使用上述合成路线对该化合物进行大规模合成。 该工艺针对高产率和纯度进行了优化,确保最终产品满足农业使用的要求 .

化学反应分析

反应类型: 表油菜素内酯会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件:

氧化: 四氧化锇和间氯苯甲酸过氧化物是常用的氧化剂。

还原: 使用硼氢化钠等还原剂来实现所需的还原反应。

取代: 各种亲核试剂可用于将不同的官能团引入表油菜素内酯分子中。

科学研究应用

Abiotic Stress Tolerance

Drought Stress Mitigation

EBR has been shown to improve drought tolerance in various plant species. A study demonstrated that EBR application enhanced the enzymatic antioxidant defense system and osmoregulation, which helped in scavenging reactive oxygen species (ROS) during drought conditions. Specifically, EBR treatment led to increased activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), along with higher proline and soluble sugar accumulation, which are crucial for maintaining cellular osmotic balance under drought stress .

Salinity Stress Alleviation

Research indicates that EBR can mitigate the negative effects of salinity stress on plants. In one study, the application of EBR improved physiological performance by regulating cell-water relations and maintaining turgor pressure. It was found that EBR treatment led to a significant enhancement in antioxidant enzyme activities, which contributed to improved growth under saline conditions .

High-Temperature Stress Resistance

EBR has also been effective in enhancing tolerance to high-temperature stress. A study involving fenugreek showed that EBR application significantly increased diosgenin content and stimulated the biosynthesis of antioxidants under heat stress conditions. This suggests that EBR not only helps plants cope with temperature extremes but also enhances the production of valuable secondary metabolites .

Growth Promotion

Enhanced Growth Parameters

EBR is known for its growth-promoting effects, influencing various physiological processes such as cell division, elongation, and differentiation. In a controlled experiment, EBR application resulted in improved root and shoot growth in seedlings subjected to salt stress, indicating its role as a growth regulator that can counteract the stunting effects of environmental stressors .

Nitrogen Assimilation Improvement

The compound has been linked to enhanced nitrogen assimilation in plants. The application of EBR has been shown to stimulate metabolic processes related to nucleic acid synthesis and protein production, which are essential for overall plant health and development .

Heavy Metal Tolerance

Zinc Stress Management

EBR has demonstrated beneficial effects under heavy metal stress conditions as well. In watermelon plants exposed to zinc toxicity, EBR application resulted in enhanced antioxidant defenses and lignin accumulation, helping mitigate oxidative damage caused by heavy metals . This highlights the potential of EBR as a bioremediation agent in contaminated soils.

Summary of Findings

作用机制

表油菜素内酯通过与植物细胞膜上的特定受体结合来发挥作用,启动信号级联,激活参与生长和胁迫反应的各种基因。 该化合物增强了抗氧化防御系统,增加了热休克蛋白的产生,并调节了抗旱基因的表达 .

相似化合物的比较

表油菜素内酯与其他油菜素类化合物如油菜素内酯和赤霉素内酯进行比较。 虽然所有这些化合物都具有相似的结构和功能,但表油菜素内酯由于其更高的稳定性和在促进植物生长和胁迫耐受性方面的更高功效而独一无二 .

类似化合物:

- 油菜素内酯

- 赤霉素内酯

- 28-高油菜素内酯

生物活性

Introduction

Epibrassinolide (EBR) is a biologically active brassinosteroid, a class of plant hormones that play critical roles in various physiological processes, including growth, development, and stress responses. EBR has garnered attention for its ability to enhance plant tolerance against various abiotic stresses, such as salinity, drought, and heavy metal toxicity. This article presents a comprehensive overview of the biological activity of EBR, supported by research findings, case studies, and data tables.

EBR influences several physiological and biochemical processes in plants:

- Antioxidant Activity : EBR enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which help mitigate oxidative stress during adverse conditions .

- Gene Expression Regulation : EBR modulates the expression of genes involved in stress response and metabolic pathways. For example, it has been shown to increase the expression of genes related to lignin biosynthesis under zinc stress .

- Nutrient Absorption : EBR improves nitrogen absorption and assimilation efficiency in plants under salt stress conditions .

1. EBR and High-Temperature Stress

A study demonstrated that exogenous application of EBR significantly improved the tolerance of fenugreek plants to high-temperature stress by enhancing the biosynthesis of antioxidants and increasing the expression of stress-related genes. The treatment resulted in a sixfold increase in diosgenin content compared to control plants .

2. EBR Under Salt Stress

Research on apple seedlings revealed that EBR application alleviated root growth inhibition caused by salt stress. The study indicated that EBR not only promoted growth but also enhanced nitrogen utilization efficiency under saline conditions .

3. Drought Stress Mitigation

In another investigation, pre-anthesis foliar application of EBR was found to improve photosynthetic rates and increase glycine betaine content in crops subjected to drought conditions. This suggests that EBR plays a vital role in enhancing osmotic adjustment and overall plant resilience during water scarcity .

Table 1: Effects of EBR on Antioxidant Enzyme Activity

| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | APX Activity (U/mg protein) |

|---|---|---|---|

| Control | 5.2 | 3.1 | 4.0 |

| EBR (4 μM) | 8.5 | 5.6 | 6.3 |

| EBR (8 μM) | 10.0 | 7.2 | 8.1 |

Data sourced from multiple studies indicating increased antioxidant enzyme activity with EBR application under stress conditions .

Table 2: Impact of EBR on Growth Parameters Under Salt Stress

| Parameter | Control (cm) | EBR Treatment (cm) |

|---|---|---|

| Root Length | 12 | 18 |

| Shoot Height | 15 | 22 |

| Nitrogen Content (%) | 1.5 | 2.3 |

Results illustrate the positive effects of EBR on growth parameters in salt-stressed apple seedlings .

属性

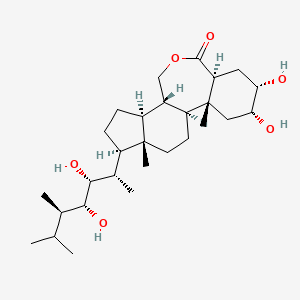

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-QHBHMFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78821-43-9, 72962-43-7 | |

| Record name | Epibrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78821-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Epibrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078821439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,5S,6R,7aR,7bS,9aS,10R,12aS,12bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-5,6-dihydroxy-7a,9a-dimethylhexadecahydro-3H-benzo[c]indeno[5,4-e]oxepin-3-one; 24-epibrassinolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24-EPIBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49CN25465Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274 - 275 °C | |

| Record name | Brassinolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。